Safinamide mesylate

Catalog No.
S542289
CAS No.
202825-46-5
M.F
C18H23FN2O5S
M. Wt
398.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Safinamide mesylate

CAS Number

202825-46-5

Product Name

Safinamide mesylate

IUPAC Name

(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid

Molecular Formula

C18H23FN2O5S

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1

InChI Key

YKOCHIUQOBQIAC-YDALLXLXSA-N

SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

(S)-2-((4-(3-fluorobenzoxy)benzyl)amino)propanamide, 2-(4-(3-fluorobenzyloxy)benzylamino)propionamide, fbap methanesulfonate, FCE 26743, FCE 28073, FCE-26743, FCE-28073, NW-1015, PNU 151774E, PNU-151774E, safinamide, safinamide methanesulfonate, Xadago

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O

Description

The exact mass of the compound Safinamide mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Safinamide mesylate acts on various neurochemical pathways in the brain:

  • Monoamine Oxidase-B (MAO-B) Inhibition: Primarily, it functions as a reversible MAO-B inhibitor. MAO-B is an enzyme that breaks down dopamine, a vital neurotransmitter for movement control. By inhibiting MAO-B, safinamide mesylate helps to elevate dopamine levels in the brain, potentially improving motor function in PD patients [].
  • Sodium Channel Blocking: Safinamide mesylate also exhibits sodium channel blocking activity. Sodium channels are involved in the transmission of nerve impulses. Blocking these channels might help regulate abnormal neuronal firing patterns associated with PD symptoms [].
  • Glutamate Modulation: Research suggests safinamide mesylate may modulate the release of glutamate, another neurotransmitter. Excessive glutamate activity can be detrimental in PD. By potentially regulating glutamate release, safinamide mesylate might offer additional benefits beyond dopamine modulation [].

These combined mechanisms are currently being explored in scientific research to understand how safinamide mesylate contributes to improved motor function and potentially other aspects of PD management.

Clinical Trials

Safinamide mesylate's efficacy has been evaluated in several clinical trials for PD patients:

  • Motor Improvement: Studies have shown positive results regarding motor function improvement in patients experiencing fluctuations in "on" and "off" periods despite levodopa therapy, the current standard treatment for PD [, ].
  • Dyskinesia: Dyskinesia, involuntary movements, are a common side effect of levodopa. Interestingly, research suggests safinamide mesylate might not worsen dyskinesia, unlike some other PD medications [, ].

Safinamide mesylate is a pharmaceutical compound primarily used in the treatment of Parkinson's disease. It is the mesylate salt of safinamide, chemically described as (S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]aminopropanamide methanesulfonate. Its molecular formula is C₁₇H₁₉FN₂O₂·CH₄O₃S, with a molecular weight of 398.45 g/mol . Safinamide mesylate appears as a white to off-white crystalline powder and is known for its high solubility in water and certain organic solvents, making it suitable for oral administration in tablet form under the trade name Xadago .

Safinamide mesylate works through several mechanisms to improve symptoms in Parkinson's disease:

  • MAO-B Inhibition: It reversibly inhibits the enzyme MAO-B, which breaks down dopamine in the brain. This leads to increased dopamine levels and improved motor function [].
  • Sodium Channel Blockade: Safinamide mesylate blocks voltage-gated sodium channels, potentially stabilizing neuronal activity and reducing tremors [].
  • Glutamate Modulation: It may modulate the release of glutamate, another neurotransmitter involved in motor control [].
During its synthesis and metabolism. The synthesis typically involves the reaction of 4-((3-fluorobenzyl)oxy)benzaldehyde with (S)-2-aminopropanamide in the presence of methanesulfonic acid, resulting in safinamide mesylate .

In biological systems, safinamide is metabolized primarily through hydrolytic oxidation to form safinamide acid, along with other metabolites such as O-debenzylated safinamide and N-dealkylated amine. These metabolic pathways are mediated by enzymes including amidases and cytochrome P450 isoforms, particularly CYP3A4 .

Safinamide exhibits multiple mechanisms of action that contribute to its therapeutic effects in Parkinson's disease. It functions as a reversible inhibitor of monoamine oxidase B, which reduces the breakdown of dopamine, thereby enhancing dopaminergic activity in the brain. Additionally, safinamide blocks voltage-dependent sodium and calcium channels and inhibits glutamate release, providing neuroprotective effects . These actions help alleviate motor symptoms associated with Parkinson's disease and may also confer neuroprotective benefits against neurodegeneration.

The synthesis of safinamide mesylate involves several steps:

  • Preparation of Intermediates: The starting material, 4-((3-fluorobenzyl)oxy)benzaldehyde, is reacted with (S)-2-aminopropanamide.
  • Formation of Mesylate Salt: The resultant compound is treated with methanesulfonic acid to yield safinamide mesylate.
  • Purification: The product is purified through crystallization techniques to achieve high purity levels (up to 99.98% by HPLC) and optimal yield .

Safinamide mesylate is primarily used in the management of Parkinson's disease, often as an adjunct therapy to optimize dopaminergic treatment. Its unique pharmacological profile allows it to address both motor and non-motor symptoms associated with the disease, making it a valuable addition to Parkinson's disease management strategies .

Interaction studies have shown that safinamide can potentially interact with other medications due to its effects on monoamine oxidase and various neurotransmitter systems. It may cause hypertensive crises or serotonin syndrome when combined with other monoamine oxidase inhibitors or serotonergic agents. Additionally, safinamide's metabolism involves cytochrome P450 enzymes, particularly CYP3A4, which may lead to drug-drug interactions with other medications metabolized by this pathway .

Safinamide mesylate shares similarities with several other compounds used in the treatment of Parkinson's disease and related disorders. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
SelegilineIrreversible MAO-B inhibitorFirst-generation MAO-B inhibitor
RasagilineReversible MAO-B inhibitorLonger half-life than selegiline
AmantadineNMDA receptor antagonist; increases dopamine releaseAlso used for influenza; different mechanism
EntacaponeCOMT inhibitorEnhances levodopa efficacy; does not affect MAO

Safinamide stands out due to its multifaceted action that combines monoamine oxidase inhibition with sodium and calcium channel blockade, making it effective for both motor control and neuroprotection in Parkinson's disease patients .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

398.13117117 g/mol

Monoisotopic Mass

398.13117117 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YS90V3DTX0

Drug Indication

Xadago is indicated for the treatment of adult patients with idiopathic Parkinson's disease (PD) as add-on therapy to a stable dose of Levodopa (L-dopa) alone or in combination with other PD medicinal products in mid-to late-stage fluctuating patients.

ATC Code

N04B

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Amine oxidases [EC:1.4.3.-]
MAOB [HSA:4129] [KO:K00274]

Other CAS

202825-46-5

Wikipedia

Safinamide mesylate

Use Classification

Human drugs -> Anti-Parkinson drugs -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548819/ PubMed PMID: 31644126.
2: Safinamide for Parkinson's disease. Aust Prescr. 2019 Apr;42(2):78-79. doi: 10.18773/austprescr.2019.021. Epub 2018 Feb 28. Review. PubMed PMID: 31048946; PubMed Central PMCID: PMC6478961.
3: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK537993/ PubMed PMID: 30835405.
4: Bette S, Shpiner DS, Singer C, Moore H. Safinamide in the management of patients with Parkinson's disease not stabilized on levodopa: a review of the current clinical evidence. Ther Clin Risk Manag. 2018 Sep 18;14:1737-1745. doi: 10.2147/TCRM.S139545. eCollection 2018. Review. PubMed PMID: 30271159; PubMed Central PMCID: PMC6152599.
5: ▼ Safinamide for Parkinson's disease. Drug Ther Bull. 2018 May;56(5):54-57. doi: 10.1136/dtb.2018.5.0623. Review. PubMed PMID: 29760163.
6: Müller T. Safinamide: an add-on treatment for managing Parkinson's disease. Clin Pharmacol. 2018 Apr 5;10:31-41. doi: 10.2147/CPAA.S137740. eCollection 2018. Review. PubMed PMID: 29670409; PubMed Central PMCID: PMC5896660.
7: Teixeira FG, Gago MF, Marques P, Moreira PS, Magalhães R, Sousa N, Salgado AJ. Safinamide: a new hope for Parkinson's disease? Drug Discov Today. 2018 Mar;23(3):736-744. doi: 10.1016/j.drudis.2018.01.033. Epub 2018 Jan 12. Review. PubMed PMID: 29339106.
8: Baker DE, Kim AP. Formulary Drug Review: Safinamide. Hosp Pharm. 2017 Sep;52(8):532-543. doi: 10.1177/0018578717726046. Epub 2017 Aug 18. Review. PubMed PMID: 29276285; PubMed Central PMCID: PMC5735722.
9: Institute for Quality and Efficiency in Health Care. Safinamide: Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2015 Aug 13. Available from http://www.ncbi.nlm.nih.gov/books/NBK458393/ PubMed PMID: 29144651.
10: Institute for Quality and Efficiency in Health Care. Safinamide (Addendum to Commission A15-18) [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2015 Nov 5. Available from http://www.ncbi.nlm.nih.gov/books/NBK458416/ PubMed PMID: 29144646.
11: Müller T. Pharmacokinetic drug evaluation of safinamide mesylate for the treatment of mid-to-late stage Parkinson's disease. Expert Opin Drug Metab Toxicol. 2017 Jun;13(6):693-699. doi: 10.1080/17425255.2017.1329418. Review. PubMed PMID: 28537214.
12: deSouza RM, Schapira A. Safinamide for the treatment of Parkinson's disease. Expert Opin Pharmacother. 2017 Jun;18(9):937-943. doi: 10.1080/14656566.2017.1329819. Epub 2017 May 23. Review. PubMed PMID: 28504022.
13: Blair HA, Dhillon S. Safinamide: A Review in Parkinson's Disease. CNS Drugs. 2017 Feb;31(2):169-176. doi: 10.1007/s40263-017-0408-1. Review. PubMed PMID: 28110399.
14: Müller T, Foley P. Clinical Pharmacokinetics and Pharmacodynamics of Safinamide. Clin Pharmacokinet. 2017 Mar;56(3):251-261. doi: 10.1007/s40262-016-0449-5. Review. PubMed PMID: 27665574.
15: Müller T. Emerging approaches in Parkinson's disease - adjunctive role of safinamide. Ther Clin Risk Manag. 2016 Aug 2;12:1151-60. doi: 10.2147/TCRM.S86393. eCollection 2016. Review. PubMed PMID: 27536120; PubMed Central PMCID: PMC4977086.
16: Stocchi F, Torti M. Adjuvant therapies for Parkinson's disease: critical evaluation of safinamide. Drug Des Devel Ther. 2016 Feb 5;10:609-18. doi: 10.2147/DDDT.S77749. eCollection 2016. Review. PubMed PMID: 26917951; PubMed Central PMCID: PMC4751980.
17: Perez-Lloret S, Rascol O. The safety and efficacy of safinamide mesylate for the treatment of Parkinson's disease. Expert Rev Neurother. 2016;16(3):245-58. doi: 10.1586/14737175.2016.1150783. Epub 2016 Feb 19. Review. PubMed PMID: 26849427.
18: Müller T. Safinamide for symptoms of Parkinson's disease. Drugs Today (Barc). 2015 Nov;51(11):653-9. doi: 10.1358/dot.2015.51.11.2414529. Review. PubMed PMID: 26744740.
19: Fabbri M, Rosa MM, Abreu D, Ferreira JJ. Clinical pharmacology review of safinamide for the treatment of Parkinson's disease. Neurodegener Dis Manag. 2015 Dec;5(6):481-96. doi: 10.2217/nmt.15.46. Epub 2015 Nov 20. Review. PubMed PMID: 26587996.
20: Deeks ED. Safinamide: first global approval. Drugs. 2015 Apr;75(6):705-11. doi: 10.1007/s40265-015-0389-7. Review. PubMed PMID: 25851099.

Explore Compound Types